Quetiapine Hydroxy Impurity Dihydrochloride Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Quetiapine Hydroxy Impurity Dihydrochloride Salt, also known as this compound, is a useful research compound. Its molecular formula is C19H23Cl2N3OS and its molecular weight is 412.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Quetiapine Hydroxy Impurity Dihydrochloride Salt, an impurity of Quetiapine , primarily targets dopamine type 2 (D2) receptors and serotonin (5HT2A) receptors . These receptors play a crucial role in regulating mood and behavior.
Mode of Action
At low doses, the compound exhibits hypnotic and sedative effects due to histamine 1-receptor blockade . At midrange doses, mood effects are secondary to both dopaminergic (D2 receptor) and serotonergic (5HT2A receptor) blockade . At higher doses, the antipsychotic activity is mediated through serotonergic, muscarinic, alpha adrenergic, and histaminergic receptor blockade .
Biochemical Pathways
The metabolism of Quetiapine is mediated by the cytochrome P450 system , with CYP 3A4 and CYP 2D6 being the predominant enzymes involved in drug transformation . CYP2D6 has been found to be responsible for metabolism of quetiapine to 7-hydroxy-N-desalkylquetiapine , a pharmacologically active metabolite .
Pharmacokinetics
The half-life of the parent compound is 7 hours , and the oral bioavailability of the drug in tablet form is nearly 100% of the bioavailability in oral solution . The time to peak plasma concentration is 1–2 hours for the immediate-release formulation . Plasma protein binding is 83% , and the volume of distribution of quetiapine is 10±4 L per kg .
Result of Action
The compound’s action results in the alleviation of symptoms of schizophrenia, bipolar disorder, and major depressive disorder . It has been found to be statistically superior to placebo and comparable to haloperidol in the treatment of the positive and negative symptoms of schizophrenia .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Quetiapine Hydroxy Impurity Dihydrochloride Salt involves the reaction of Quetiapine with Hydrogen Peroxide in the presence of a catalyst to form Quetiapine Hydroxy Impurity. The resulting impurity is then reacted with Hydrochloric Acid to form the Dihydrochloride Salt.", "Starting Materials": ["Quetiapine", "Hydrogen Peroxide", "Catalyst", "Hydrochloric Acid"], "Reaction": [ "Step 1: Quetiapine is dissolved in a suitable solvent.", "Step 2: Hydrogen Peroxide is added to the solution in the presence of a catalyst.", "Step 3: The mixture is stirred at a suitable temperature for a specified duration.", "Step 4: The resulting Quetiapine Hydroxy Impurity is isolated and purified.", "Step 5: The purified Quetiapine Hydroxy Impurity is dissolved in Hydrochloric Acid.", "Step 6: The mixture is stirred at a suitable temperature for a specified duration.", "Step 7: The resulting Quetiapine Hydroxy Impurity Dihydrochloride Salt is isolated and purified." ] } | |
CAS No. |
329218-14-6 |
Molecular Formula |
C19H23Cl2N3OS |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethanol;dihydrochloride |
InChI |
InChI=1S/C19H21N3OS.2ClH/c23-14-13-21-9-11-22(12-10-21)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20-19;;/h1-8,23H,9-14H2;2*1H |
InChI Key |
OXKMTOMGUPCOBA-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.Cl |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.Cl.Cl |
Synonyms |
4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol Hydrochloride; Quetiapine Desethanol HCl, 11-[4-(2-Hydroxyethyl)piperazin-1-yldibenzo][b,f][1,4]thiazepine Hydrochloride, Quetiapine Impurity I, |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.